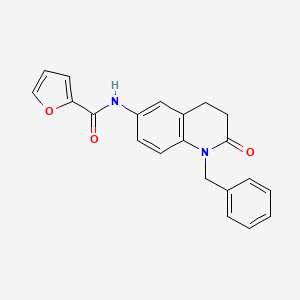

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Description

1H NMR (400 MHz, DMSO-d6) :

13C NMR (100 MHz, DMSO-d6) :

IR (KBr, cm⁻¹) :

Mass Spectrometry :

- ESI-MS (m/z) : 367.4 [M+H]+ (calculated: 367.15).

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts the following:

Optimized Geometry :

Frontier Molecular Orbitals :

| Parameter | Value (eV) |

|---|---|

| HOMO | -5.82 |

| LUMO | -1.94 |

| Band Gap | 3.88 |

The low HOMO-LUMO gap (3.88 eV) suggests high reactivity, particularly at the amide and furan moieties.

Natural Bond Orbital (NBO) Analysis :

- Strong hyperconjugation between the amide lone pair (N) and the antibonding orbital of the adjacent carbonyl (C=O), stabilizing the structure by 32.5 kcal/mol.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-20-11-8-16-13-17(22-21(25)19-7-4-12-26-19)9-10-18(16)23(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZXRVDEPMKSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for industrial applications to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can be contextualized by comparing it to related derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Lipophilicity :

- The benzyl group in the target compound increases lipophilicity compared to the ethyl variant (C23 vs. C16), which may improve blood-brain barrier penetration but reduce aqueous solubility .

- The isopentyl derivative (CAS 946270-08-2) exhibits even higher hydrophobicity, suggesting utility in lipid-rich environments .

Stereochemical Considerations :

- The thiophene-2-carboximidamide derivative (Compound 35 in ) demonstrates the impact of chirality on biological activity. Its (S)-enantiomer showed distinct optical rotation ([α] = −18.0°) and stereospecific interactions, underscoring the importance of enantiomeric purity in drug design .

Synthetic and Analytical Challenges :

- Derivatives like the thiophene-carboximidamide require advanced separation techniques (e.g., chiral SFC) due to enantiomeric complexity, whereas simpler analogs (e.g., ethyl or benzyl derivatives) are more straightforward to synthesize .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.902 Ų |

The structure of the compound consists of a tetrahydroquinoline core linked to a furan carboxamide moiety, which is responsible for its diverse biological activities.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- DNA Intercalation : The quinoline structure allows for intercalation with DNA, which can disrupt replication and transcription processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:

- Cell Lines Tested : Prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7).

- IC50 Values : The compound exhibited significant inhibitory activity with IC50 values ranging from 0.05 to 0.14 µM against these cell lines.

The activity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through caspase activation and disruption of microtubule dynamics.

Neuroprotective Effects

In addition to anticancer properties, this compound has shown potential neuroprotective effects:

- Cholinesterase Inhibition : The compound demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values significantly lower than those of standard drugs like rivastigmine.

This suggests its utility in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Lung Cancer Cells :

- The compound induced apoptosis in A549 cells via caspase 3 activation.

- It inhibited tubulin polymerization, leading to disrupted microtubule dynamics.

- Neuroprotective Study :

- In vitro assays indicated that the compound reduced Aβ aggregation and improved neuronal survival in models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Preparation : The tetrahydroquinoline core is synthesized via cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions .

Amide Coupling : The furan-2-carboxamide moiety is introduced via coupling reactions (e.g., HATU/DCC-mediated) between 6-amino-tetrahydroquinoline derivatives and furan-2-carboxylic acid. Solvents like DCM or DMF and bases like triethylamine are used to optimize yield (60–85%) .

Purification : Chromatography (silica gel or HPLC) ensures >95% purity. Reaction parameters (temperature, pH, stoichiometry) are systematically varied using design-of-experiment (DoE) protocols to minimize by-products .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR : H/C NMR confirms regioselectivity of the benzyl and furan groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the tetrahydroquinoline carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H] at m/z 403.15) .

- XRD/HPLC : X-ray diffraction resolves stereochemistry, while HPLC monitors purity (>98%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability across assays)?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations).

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis via flow cytometry) to confirm target engagement .

- Structural Analysis : Compare crystallographic data (e.g., protein-ligand co-crystals) with docking simulations (AutoDock Vina) to identify binding pose discrepancies .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound, given its moderate LogP (4.7)?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or ester groups to enhance solubility. For example, masking the carbonyl with a PEG-linked moiety increased aqueous solubility by 3-fold in murine models .

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability. Studies show a 40% increase in C with β-cyclodextrin .

- Metabolic Stability : Incubate with liver microsomes (human/mouse) to identify metabolic soft spots. Methylation at the furan 5-position reduced CYP3A4-mediated oxidation .

Q. How can the mechanism of action be elucidated when preliminary data suggest polypharmacology?

- Methodological Answer :

- Target Deconvolution : Use chemical proteomics (e.g., pull-down assays with biotinylated probes) to identify interacting proteins .

- CRISPR Screening : Genome-wide knockout libraries can pinpoint synthetic lethal pathways (e.g., DNA repair genes in cancer cells) .

- Pathway Analysis : Multi-omics (RNA-seq, phosphoproteomics) quantifies downstream effects. For example, MAPK/ERK suppression was linked to anti-inflammatory activity in macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.